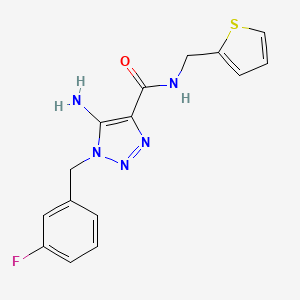
5-amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14FN5OS and its molecular weight is 331.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of parasitic diseases such as Chagas disease. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and efficacy against specific biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃F N₄O S
- Molecular Weight : 331.37 g/mol
Research indicates that the compound exhibits its biological activity primarily through inhibition of specific enzymes involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with intracellular processes that are critical for parasite survival and replication.
Antiparasitic Activity
A study highlighted the compound's potent activity against T. cruzi, showing significant reductions in parasite load in infected cell lines. The compound demonstrated an effective inhibitory concentration (IC50) below 6 µM against intracellular amastigotes, indicating strong potential as an antitrypanosomal agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at various positions on the triazole ring influence biological activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Fluorobenzyl substitution | Increased potency against T. cruzi |
| 4 | Carboxamide group | Essential for maintaining activity |
| 5 | Amino group | Critical for interaction with biological targets |
These findings suggest that specific functional groups enhance the compound's affinity for its target enzymes while maintaining solubility and metabolic stability .
In Vivo Efficacy
In preclinical models, particularly murine models of Chagas disease, the compound showed promising results. It significantly reduced parasitemia and improved survival rates compared to untreated controls. Notably, it demonstrated a favorable pharmacokinetic profile with good oral bioavailability .
Combination Therapy Potential
An isobologram analysis indicated that when combined with existing treatments like benznidazole, there was an additive effect on reducing parasite burden. This suggests that the compound could be part of a combination therapy strategy to enhance efficacy and reduce resistance development .
特性
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPDRHHYPGXLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














